molecular formula C12H15ClOS B13647503 1-(3-Chlorophenyl)-2-(propylthio)propan-1-one

1-(3-Chlorophenyl)-2-(propylthio)propan-1-one

Cat. No.: B13647503
M. Wt: 242.77 g/mol
InChI Key: ACRMVGNUZXGVIS-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-(propylsulfanyl)propan-1-one is an organic compound with a molecular formula of C12H15ClOS It is a ketone derivative characterized by the presence of a chlorophenyl group and a propylsulfanyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-2-(propylsulfanyl)propan-1-one typically involves the reaction of 3-chloropropiophenone with propylthiol in the presence of a base. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Base: Sodium hydroxide or potassium hydroxide is frequently used to deprotonate the thiol group.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 1-(3-chlorophenyl)-2-(propylsulfanyl)propan-1-one may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-2-(propylsulfanyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-2-(propylsulfanyl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-2-(propylsulfanyl)propan-1-one involves its interaction with specific molecular targets. The compound’s effects are mediated through:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: The compound may influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

    1-(3-Chlorophenyl)propan-1-one: Lacks the propylsulfanyl group, resulting in different chemical and biological properties.

    1-(4-Chlorophenyl)-2-(propylsulfanyl)propan-1-one: Similar structure but with the chlorine atom in a different position, affecting its reactivity and applications.

    1-(3-Bromophenyl)-2-(propylsulfanyl)propan-1-one: Bromine substitution instead of chlorine, leading to variations in chemical behavior.

Uniqueness: 1-(3-Chlorophenyl)-2-(propylsulfanyl)propan-1-one is unique due to the presence of both the chlorophenyl and propylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H15ClOS

Molecular Weight

242.77 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-propylsulfanylpropan-1-one

InChI

InChI=1S/C12H15ClOS/c1-3-7-15-9(2)12(14)10-5-4-6-11(13)8-10/h4-6,8-9H,3,7H2,1-2H3

InChI Key

ACRMVGNUZXGVIS-UHFFFAOYSA-N

Canonical SMILES

CCCSC(C)C(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

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